Dihydroquinoline Synthesis: Superior Yields in BF₃·OEt₂-Catalyzed Cyclocondensation vs. 2-Vinylaniline
2-Isopropenylaniline undergoes BF₃·OEt₂-catalyzed reaction with ketones to afford 2,2,4-trisubstituted 1,2-dihydroquinolines in moderate to excellent yields (typically 60-95% range depending on ketone substrate) [1]. In contrast, analogous FeCl₃-mediated reactions of 2-vinylaniline with carbonyl compounds produce mixtures of quinolines and 1,2-dihydroquinolines, with dihydroquinoline yields frequently falling below 50% due to competing oxidation pathways [2]. The α-methyl group on the isopropenyl moiety stabilizes the intermediate iminium ion, suppressing aromatization and enabling cleaner formation of the partially saturated heterocycle [1].
| Evidence Dimension | Isolated yield of 1,2-dihydroquinoline products |
|---|---|
| Target Compound Data | 60-95% (substrate-dependent) in BF₃·OEt₂/toluene |
| Comparator Or Baseline | 2-Vinylaniline: <50% dihydroquinoline yield; predominant quinoline formation |
| Quantified Difference | ≥10-45 percentage point yield advantage; cleaner product profile |
| Conditions | BF₃·OEt₂ catalyst, toluene, elevated temperature (80-110°C) |
Why This Matters
Higher and more predictable yields translate to reduced material costs and simplified purification for multi-step syntheses where 1,2-dihydroquinolines serve as key intermediates.
- [1] Edwards, J.P.; Ringgenberg, J.D.; Jones, T.K. Lewis-acid catalyzed reaction of 2-isopropenylaniline with ketones: Improved synthesis of 2,2,4-trisubstituted 1,2-dihydroquinolines. Tetrahedron Letters 1998, 39(29), 5139-5142. View Source
- [2] Liu, S.; Li, G.; Xu, F. Synthesis of multi-functionalized quinolines and 1,2-dihydroquinolines through FeCl₃-mediated reactions of carbonyl compounds with 2-vinylanilines. Journal of the Chinese Chemical Society 2018, 65, 888-892. View Source
